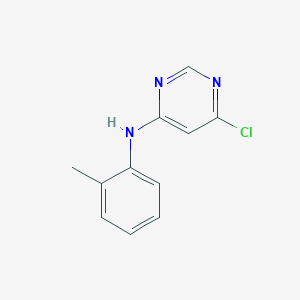
6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine” is a chemical compound. It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and pterins .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-anilinopyrimidines, which are structurally similar to the compound , have been synthesized from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .Applications De Recherche Scientifique
Optoelectronic Materials Development
Extensive research has shown that pyrimidine derivatives, including compounds like 6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine, play a crucial role in the development of optoelectronic materials. These materials are pivotal in creating novel electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their significant electroluminescent properties. The inclusion of pyrimidine fragments into π-extended conjugated systems is highly valued for crafting innovative optoelectronic materials. Pyrimidine derivatives have shown promise in applications such as organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, nonlinear optical materials, and colorimetric pH sensors. This is attributed to their ability to function as thermally activated delayed fluorescence emitters and potential structures for nonlinear optical materials (Lipunova et al., 2018).
Anti-inflammatory and Pharmacological Effects
Research developments in pyrimidines have also highlighted their significant anti-inflammatory effects and broad pharmacological activities. Pyrimidine derivatives are recognized for their inhibitory response against the expression and activities of critical inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and some interleukins. A substantial number of pyrimidines exhibit potent anti-inflammatory effects, providing a basis for the development of new anti-inflammatory agents with minimized toxicity. The structure–activity relationships (SARs) of these compounds have been extensively studied, offering insights for synthesizing novel pyrimidine analogs with enhanced activities (Rashid et al., 2021).
Role in Medicinal Chemistry
Pyrimidine derivatives, including this compound, are a cornerstone in medicinal chemistry due to their wide range of pharmacological activities. These compounds serve as a promising scaffold for developing new biologically active compounds, with applications spanning antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. The analysis of pyrimidine structures of active drugs and candidate compounds for new drug development is critical for identifying compounds with desired pharmacological activities. This approach underscores the importance of pyrimidine derivatives in the search for highly effective and safe medicines (Chiriapkin, 2022).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine and its derivatives are the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to form a gradient of protons that drives the creation of adenosine triphosphate (ATP) .
Mode of Action
This compound acts as an inhibitor of the mitochondrial complex I . By inhibiting this complex, the compound disrupts the normal flow of electrons within the mitochondria, leading to a decrease in the production of ATP, the main source of energy for cells . This disruption can lead to cell death, making the compound effective against organisms that rely on these biochemical pathways .
Biochemical Pathways
The compound’s action primarily affects the electron transport chain, a key biochemical pathway in cellular respiration . By inhibiting mitochondrial complex I, the compound disrupts the normal flow of electrons, which in turn affects the proton gradient across the mitochondrial membrane . This gradient is essential for the synthesis of ATP, so its disruption leads to a decrease in cellular energy production .
Pharmacokinetics
The compound’s effectiveness against certain organisms suggests it is likely to have good bioavailability .
Propriétés
IUPAC Name |
6-chloro-N-(2-methylphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-8-4-2-3-5-9(8)15-11-6-10(12)13-7-14-11/h2-7H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLPGROYJHVEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Chloro-2-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2847360.png)
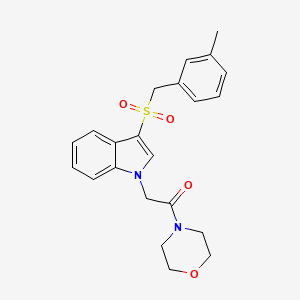
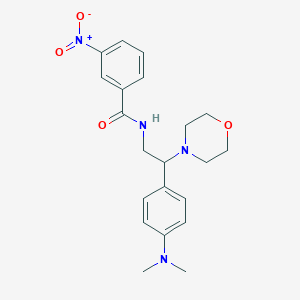
![N-methyl-N-{pyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2847368.png)
![7-[4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2847369.png)


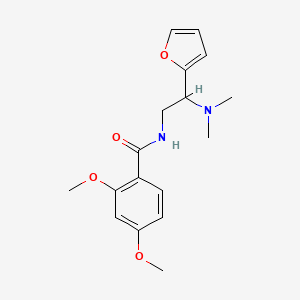
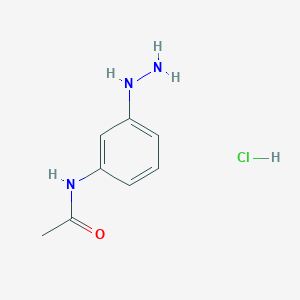
![2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2847376.png)

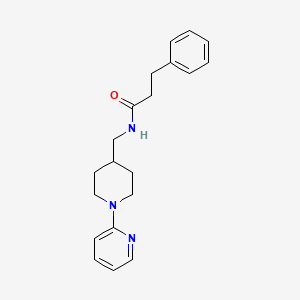
![[4-(Oxiran-2-yl)oxan-4-yl]methanol](/img/structure/B2847379.png)
